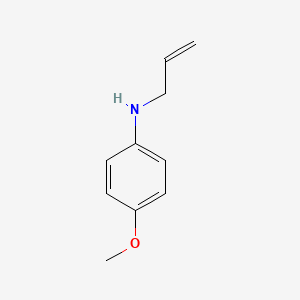

N-allyl-4-methoxyaniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-N-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-8-11-9-4-6-10(12-2)7-5-9/h3-7,11H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISSOJFPFGACLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303864 | |

| Record name | N-allyl-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71954-46-6 | |

| Record name | NSC163070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-allyl-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ALLYL-P-ANISIDINE,TECH. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Allyl 4 Methoxyaniline

Nucleophilic Allylic Substitution Approaches

Nucleophilic allylic substitution reactions are a cornerstone for the synthesis of allylamines. sioc-journal.cn These reactions involve the displacement of a leaving group on an allylic substrate by a nucleophile, in this case, 4-methoxyaniline.

Utilization of Allyl Alcohol Derivatives as Electrophiles

The direct use of allyl alcohol as an electrophile in the N-allylation of amines is a desirable process due to the low cost and ready availability of allyl alcohol. Transition metal catalysts, such as those based on palladium, can facilitate this transformation. The mechanism often involves the activation of the alcohol's hydroxyl group, converting it into a better leaving group. diva-portal.org Mechanistic studies on palladium-catalyzed amination of allylic alcohols suggest that the reaction can proceed through the insertion of palladium into the O-H bond, generating a palladium hydride intermediate. diva-portal.org This process offers an atom-economical route to N-allyl-4-methoxyaniline.

Application of Allyl Halides and Acetates

A common and straightforward method for the synthesis of this compound involves the reaction of 4-methoxyaniline with allyl halides, such as allyl bromide, or allyl acetates. sioc-journal.cnontosight.ai This reaction is typically carried out in the presence of a base to neutralize the acid generated during the substitution. ontosight.ai While effective, this method can sometimes lead to the formation of the dialkylated product, N,N-diallyl-4-methoxyaniline, particularly when using an excess of the allylating agent. tandfonline.com The reaction conditions, including the choice of solvent, base, and temperature, can be optimized to favor the formation of the desired mono-allylated product. For instance, the use of solid base catalysts like magnesium-aluminum hydrotalcites in aqueous ethanol (B145695) at ambient temperatures has been reported for the synthesis of N,N-diallylanilines and can be adapted for mono-allylation. tandfonline.com

Table 1: Synthesis of N,N-diallyl-4-methoxyaniline using Allyl Bromide tandfonline.com

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | 4-methoxyaniline | Allyl bromide (2 equiv.) | Mg-Al hydrotalcite | Aqueous ethanol | Room Temp. | N,N-diallyl-4-methoxyaniline | Good |

Note: While this table describes the synthesis of the di-allylated product, the methodology can be adapted for the synthesis of this compound by controlling the stoichiometry of the reactants.

Palladium-Catalyzed Allylic Amination Strategies

Palladium-catalyzed allylic amination has emerged as a powerful and versatile tool for the formation of C-N bonds. nih.govorganic-chemistry.org This method offers high efficiency and selectivity under mild reaction conditions. nih.gov The general catalytic cycle involves the coordination of a palladium(0) complex to the allyl substrate, followed by oxidative addition to form a π-allylpalladium intermediate. libretexts.org Subsequent nucleophilic attack by the amine leads to the formation of the allylamine (B125299) and regeneration of the palladium(0) catalyst. libretexts.org

A novel and efficient approach for the synthesis of allylic amines involves palladium-catalyzed decarboxylative coupling reactions. sioc-journal.cnku.edu This strategy utilizes carboxylic acids as readily available and stable precursors. rsc.org In one such method, aroyloxycarbamates, generated in situ from carboxylic acids and hydroxylamine, undergo a palladium-catalyzed decarboxylation to produce allylamines. sioc-journal.cn This one-pot process is advantageous as it avoids the use of pre-functionalized and often sensitive reagents. sioc-journal.cnsoci.org Research has shown that this compound can be synthesized using this method, albeit in moderate yields. sioc-journal.cn The reaction conditions, including the choice of palladium catalyst and ligands, are crucial for achieving good results.

Table 2: Palladium-Catalyzed Decarboxylative Synthesis of this compound sioc-journal.cn

| Entry | Aryl Carbamate Precursor | Catalyst | Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | from 4-methoxybenzoic acid | Pd(dba)₂ | PPh₃ | Toluene (B28343) | 80 | This compound | 37 |

Coupling Reactions and Aromatic Nucleophilic Substitution Protocols

While direct allylation is the most common route to this compound, other coupling strategies can be conceptually considered, although they may not be the most direct or efficient methods for this specific compound.

Amination Reactions with Substituted 2-Chloropyridines

The palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling are powerful methods for forming aryl-nitrogen bonds. researchgate.net These reactions typically involve the coupling of an aryl halide with an amine. For instance, 4-methoxyaniline can be coupled with substituted 2-chloropyridines. researchgate.netwiley.com However, it is important to note that this specific reaction would not yield this compound. Instead, it would produce a 2-(4-methoxyphenylamino)pyridine derivative. This type of reaction is relevant in the broader context of C-N bond formation involving 4-methoxyaniline but does not directly lead to the target compound of this article.

Optimized Conditions for Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, offering advantages such as faster reaction times, improved yields, and enhanced energy efficiency compared to conventional heating methods. numberanalytics.comanton-paar.com The optimization of microwave-assisted synthesis is crucial and involves fine-tuning parameters like microwave power, temperature, and reaction duration. numberanalytics.com

In the context of N-allylation, microwave irradiation has been effectively utilized to synthesize various allylated compounds. nih.gov The optimization process for the N-allylation of (het)aryl aminoamides, a similar reaction type, involved a systematic variation of reaction parameters. For instance, an initial reaction might be conducted at a specific power and time, with subsequent adjustments to improve yield. nih.gov Increasing the microwave power or prolonging the irradiation time does not always lead to better results; in some cases, it can cause a decrease in product yield, highlighting the need for careful optimization. nih.gov Key factors in optimization include the choice of base and solvent, alongside power and time. nih.gov

The following table illustrates a typical optimization process for a microwave-assisted N-allylation reaction, demonstrating the impact of varying conditions on the product yield.

| Entry | Microwave Power (W) | Time (min) | Base | Solvent | Yield (%) |

| 1 | 80 | 5 | K₂CO₃ | Acetonitrile (B52724) | 70 |

| 2 | 100 | 6 | K₂CO₃ | Acetonitrile | 75 |

| 3 | 100 | 8 | K₂CO₃ | Acetonitrile | 65 |

| 4 | 100 | 6 | Cs₂CO₃ | Acetonitrile | 80 |

| 5 | 100 | 6 | K₂CO₃ | DMF | 72 |

| Data is representative of a typical microwave-assisted N-allylation optimization process as described in the literature. nih.gov |

Reductive Amination Pathways

Reductive amination is a cornerstone method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. unisi.itacs.org This process is widely used in the fine chemical and pharmaceutical industries for preparing secondary and tertiary amines. unisi.it

The formation of this compound via reductive amination would typically involve the reaction of 4-methoxyaniline (p-anisidine) with an allyl-containing carbonyl compound, such as acrolein. The initial condensation forms an iminium ion, which is subsequently reduced. acs.org Various catalytic systems can be employed for the reduction step. For example, iron carbonyl complexes like Fe₃(CO)₁₂ have been used as catalyst precursors in the reductive amination of p-anisidine (B42471) with benzaldehyde, using isopropyl alcohol as a hydrogen source. unisi.it Another approach involves using an iridium catalyst with hydrogen gas for the direct asymmetric reductive amination (DARA) of ketones with p-anisidine. semanticscholar.org

The general two-step procedure can be summarized as:

Condensation of 4-methoxyaniline with an allyl aldehyde (e.g., acrolein) to form an N-allylimine (Schiff base). researchgate.net

In-situ reduction of the imine intermediate using a suitable reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation) to yield this compound. semanticscholar.orgresearchgate.net

Reductive amination is a key step in the synthesis of complex ferrocene-containing amines where this compound can be a crucial precursor. researchgate.netbeilstein-archives.org In this context, this compound is reacted with a ferrocene (B1249389) aldehyde, such as 1,1′-ferrocenedicarboxaldehyde, in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). researchgate.netbeilstein-archives.orgresearchgate.net This reaction yields N-allyl-N-ferrocenylmethylamine derivatives. researchgate.netresearchgate.net Research has shown that when 1,1′-ferrocenedicarboxaldehyde is used, only one of the aldehyde groups tends to react effectively with secondary amines like N-allylaniline, providing a straightforward route to aminomethyl aldehydes. researchgate.netresearchgate.net

The following table summarizes the components used in the synthesis of ferrocene-derived analogs starting from substituted anilines.

| Aldehyde | Amine | Reducing Agent | Solvent | Product Type |

| 1,1′-Ferrocenedicarboxaldehyde | N-allylanilines | NaBH(OAc)₃ | 1,2-dichloroethane (DCE) | 1,1'-bis(aminomethyl)ferrocenes |

| Ferrocenecarboxaldehyde | N-allylaniline | NaBH(OAc)₃ | 1,2-dichloroethane (DCE) | N-allyl-N-ferrocenylmethylamine |

| Amino aldehyde S1 | This compound | NaBH(OAc)₃ | 1,2-dichloroethane (DCE) | Diamine with two different N-substituents |

| Product from the mono-amination of 1,1′-ferrocenedicarboxaldehyde with N-allylaniline. researchgate.netbeilstein-archives.org |

General Reductive Amination Procedures for this compound Formation

Dehydrative Monoallylation Utilizing Solid Catalysts

Sustainable synthesis methods are of growing interest, and the use of allyl alcohol as an allylating agent is advantageous as it produces only water as a byproduct. nih.govsemanticscholar.org While homogeneous catalysts can accelerate this dehydrative monoallylation, they often lead to product contamination. nih.govrsc.org Solid catalysts offer a reusable and cleaner alternative.

Researchers have developed a reusable solid acid catalyst consisting of 10 wt% tungsten oxide supported on zirconium dioxide (10 wt% WO₃/ZrO₂) for the selective monoallylation of anilines. nih.govrsc.org This catalyst demonstrates high efficiency and selectivity in the dehydrative allylation of anilines with allyl alcohol. nih.govsemanticscholar.org The success of the 10 wt% WO₃/ZrO₂ catalyst is attributed to its optimized acid-base properties, which are crucial for promoting the monoallylation reaction. nih.govsemanticscholar.org Furthermore, the catalyst's structure provides steric hindrance that inhibits the subsequent allylation of the desired N-allyl aniline (B41778) product, thus preventing over-allylation and enhancing selectivity. nih.govsemanticscholar.org This catalytic system has been successfully applied to produce various N-allyl anilines in good yields and has shown potential for use in continuous flow reactors. nih.gov

The table below presents the results for the allylation of p-anisidine using the WO₃/ZrO₂ catalyst.

| Substrate | Catalyst | Yield of Monoallyl Product (%) | Selectivity (%) |

| p-Anisidine | 10 wt% WO₃/ZrO₂ | 78 | 93 |

| Data from the dehydrative monoallylation of p-anisidine (4-methoxyaniline) with allyl alcohol. nih.gov |

Rearrangement Reactions

N-allylanilines, including this compound, are known to undergo rearrangement reactions, most notably the aza-Claisen rearrangement. acs.orgnih.gov This thermal, intramolecular reaction is a significant pathway for synthesizing ortho-allylated anilines. acs.orglibretexts.org The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. libretexts.org

When this compound is heated, the allyl group migrates from the nitrogen atom to the ortho-position of the benzene (B151609) ring. acs.orgnih.gov This process initially forms a non-aromatic dienone intermediate, which then tautomerizes to restore the aromaticity of the ring, yielding the stable product, 2-allyl-4-methoxyaniline. libretexts.org This rearrangement is an important synthetic tool as the resulting 2-allylanilines are valuable intermediates for constructing more complex heterocyclic structures. acs.orgnih.gov

Aza-Claisen Rearrangement as a Route to 2-Allyl-4-methoxyaniline

The aromatic aza-Claisen rearrangement is a significant ontosight.aiontosight.ai-sigmatropic rearrangement reaction in organic synthesis, enabling the formation of C-C bonds and the introduction of allyl groups onto an aromatic ring. numberanalytics.comwikipedia.org This reaction involves the thermal or Lewis acid-catalyzed rearrangement of an N-allylaniline to the corresponding 2-allylaniline. researchgate.nettcichemicals.comtcichemicals.com While the reaction can be performed under high temperatures, the use of a Lewis acid catalyst can facilitate the transformation at lower temperatures. tcichemicals.comtcichemicals.com

In the context of this compound, the aza-Claisen rearrangement serves as a direct method to synthesize 2-allyl-4-methoxyaniline. Research has demonstrated that this transformation can be effectively achieved using a Lewis acid catalyst in a suitable solvent system at elevated temperatures. acs.orgnih.gov

A detailed study outlines a specific procedure for this rearrangement. The reaction involves treating this compound with boron trifluoride etherate (BF₃·OEt₂) in xylenes (B1142099). acs.orgnih.gov The process begins by dissolving this compound in xylenes and cooling the solution to 0 °C. The Lewis acid, BF₃·OEt₂, is then added dropwise. After the addition, the solution is allowed to warm to room temperature before being heated in a sealed pressure tube at 170 °C for 2 hours. acs.orgnih.gov Following the reaction, the mixture is cooled and quenched with a sodium hydroxide (B78521) solution to yield 2-allyl-4-methoxyaniline. acs.orgnih.gov The formation of the product involves the migration of the allyl group from the nitrogen atom to the ortho-position of the aniline ring. mathnet.ru This rearrangement is a key step in the synthesis of more complex molecules, such as substituted tetrahydroindoloisoquinoline derivatives. acs.org

The reaction conditions for the aza-Claisen rearrangement of this compound are summarized in the table below.

| Parameter | Condition |

| Starting Material | This compound |

| Catalyst | Boron trifluoride etherate (BF₃·OEt₂) |

| Solvent | Xylenes |

| Temperature | 170 °C |

| Reaction Time | 2 hours |

| Product | 2-Allyl-4-methoxyaniline |

| Table 1: Reaction Conditions for the Aza-Claisen Rearrangement. acs.orgnih.gov |

Chemical Transformations and Reaction Mechanisms of N Allyl 4 Methoxyaniline

Reactions Involving the N-Allyl Moiety

The N-allyl group of N-allyl-4-methoxyaniline is a key site for several important chemical reactions, including palladium-catalyzed carboaminations, oxidative functionalizations, and allylic isomerizations.

Intramolecular Palladium-Catalyzed Alkene Carboamination Reactions

Intramolecular palladium-catalyzed alkene carboamination is a powerful method for constructing nitrogen-containing heterocyclic compounds. nih.govwikipedia.org In this type of reaction, a new carbon-nitrogen and a new carbon-carbon bond are formed across the alkene of the N-allyl group. wikipedia.org

These reactions are typically catalyzed by a palladium(0) complex, which undergoes oxidative addition to an aryl or alkenyl halide. nih.gov The resulting palladium(II) intermediate then reacts with the nitrogen atom of the this compound derivative to form a palladacyclic amido complex. Syn-migratory insertion of the alkene into the palladium-nitrogen bond, followed by reductive elimination, yields the final heterocyclic product. nih.gov

For instance, substituted 2-allyl-N-(2-bromobenzyl)anilines, which can be synthesized from 2-allylanilines, undergo these transformations to produce substituted tetrahydroindoloisoquinolines in good yields. nih.gov The reaction conditions often involve a palladium catalyst such as Pd₂(dba)₃ with a phosphine (B1218219) ligand like PCy₃·HBF₄, and a base such as sodium tert-butoxide (NaOtBu) in a solvent like toluene (B28343) at elevated temperatures. nih.gov

A notable application of this methodology is the synthesis of benzo-fused tropane (B1204802) derivatives from 2-(2-bromophenyl)pent-4-enylamine derivatives. nih.gov The increased nucleophilicity of the 4-methoxyaniline nitrogen atom facilitates the carbon-nitrogen bond-forming reductive elimination step. thieme-connect.de

Below is a table summarizing representative examples of intramolecular palladium-catalyzed alkene carboamination reactions.

| Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-allyl-N-(2-bromobenzyl)aniline derivative | 2 mol % Pd₂(dba)₃, 8 mol % PCy₃·HBF₄ | NaOtBu | Toluene | 105 | Substituted tetrahydroindoloisoquinoline | Good |

| 2-(2-bromophenyl)pent-4-enylamine derivative | Pd(0) catalyst | Base | Not specified | Not specified | Benzo-fused tropane derivative | Good |

Oxidative Functionalization of the Tertiary Amine Nitrogen

The tertiary amine nitrogen in this compound and its derivatives can undergo oxidative functionalization. uni-muenchen.de This often involves the generation of an iminium ion intermediate, which can then react with various nucleophiles. Transition metal catalysts, particularly copper and iron salts, in the presence of an oxidant like tert-butylhydroperoxide (TBHP), are commonly employed for this purpose. acs.org

One example is the oxidative α-cyanation of tertiary allylamines. In a reaction with N,N-diallyl-4-methoxyaniline, treatment with trimethylsilyl (B98337) cyanide (Me₃SiCN) and TBHP leads to the formation of the corresponding α-amino nitrile. uni-muenchen.de Interestingly, this can be followed by a Michael-type addition of an alcohol to the vinyl group, resulting in a 2-amino-4-alkoxybutanenitrile. uni-muenchen.de

A proposed mechanism for the oxidative allylation of tertiary amines catalyzed by iron(III) chloride suggests the initial activation by FeCl₃ and an oxidant generates a metal-coordinated iminium intermediate. acs.org Subsequent intermolecular nucleophilic addition of an allyl group to this intermediate yields the α-allylated product. acs.org

The table below presents data on the oxidative functionalization of N,N-diallyl-4-methoxyaniline.

| Substrate | Reagents | Reaction Time | Product | Yield (%) |

| N,N-diallyl-4-methoxyaniline | Me₃SiCN, tBuOOH | 4 h | α-amino nitrile | 21 |

| N,N-diallyl-4-methoxyaniline | Me₃SiCN, tBuOOH, MeOH | 16 h | 2-amino-4-alkoxybutanenitrile | 86 |

Allylic Isomerization Reactions of the N-Allyl Framework

The double bond in the N-allyl group can be isomerized to form N-(1-propenyl) or other N-vinyl intermediates. nih.gov This transformation is often catalyzed by transition metal complexes, with cobalt catalysts emerging as a sustainable and efficient option. nih.govrsc.org

Cobalt pincer complexes have been shown to be effective catalysts for the isomerization of N-allylic compounds. nih.govchemrxiv.org The reaction is believed to proceed through a π-allyl mechanism. nih.gov A neutral PCNHCP cobalt(I) pincer complex, for example, can catalyze the isomerization of a wide range of N-allylic amines, amides, and imines at temperatures between 80-90 °C. nih.gov

Mechanistic studies suggest that the process can involve a cobalt-hydride mediated alkene insertion to form an alkylcobalt species. rsc.org Subsequent selective β-elimination, controlled by the ligand environment around the cobalt center, leads to the isomerized product. rsc.org In some cases, an unusual 1,2-methyl migration has been observed within the catalytic cycle. chemrxiv.org

The resulting enamines and enamides are valuable synthetic intermediates that can be used in various subsequent reactions, such as inverse-electron-demand Diels-Alder reactions. nih.govchemrxiv.org

The following table highlights the isomerization of various N-allylic substrates using a neutral Co(I)-Me catalyst.

| Substrate Type | Catalyst | Temperature (°C) | Reaction Time (h) | Product | Stereoselectivity (E:Z) |

| N-Allylamines | 5 mol % Co-Me | 80-90 | 6-24 | Enamine | Good to Excellent |

| N-Allylamides | 5 mol % Co-Me | 80-90 | 6-24 | Enamide | Moderate to Excellent (≥ 6:1) |

| N-Allyl-N-methyl-picolinamide | 5 mol % Co-Me | 80-90 | 6-24 | Enamide | Excellent (20.4:1) |

Reactions of the 4-Methoxyaniline Substructure

The aromatic ring of the 4-methoxyaniline moiety is also a site for chemical transformations, particularly nucleophilic substitution reactions.

Aromatic Nucleophilic Substitution Reactions with Halogenated Heterocycles

The nitrogen atom of this compound can act as a nucleophile in aromatic nucleophilic substitution (SNAr) reactions with suitably activated halogenated heterocycles. nih.gov Electron-poor aromatic heterocycles, such as those containing pyridyl or dinitro-substituted rings, are particularly susceptible to this type of reaction. nih.govyoutube.com

The reaction proceeds via an addition-elimination mechanism, where the nucleophilic nitrogen attacks the electron-deficient carbon atom bearing the halogen. youtube.com This forms a Meisenheimer-like intermediate, which then eliminates the halide ion to restore aromaticity and yield the substitution product. The regioselectivity of these reactions is often dictated by the electronic properties of the heterocyclic ring, with substitution occurring at positions that are most electron-deficient. youtube.combaranlab.org

For example, the reaction of an aniline (B41778) derivative with a dihalogenated heterocycle can lead to the formation of more complex structures, which are of interest in materials science and medicinal chemistry. nih.gov

Isocyanide Insertion Reactions into the N-H Bond of Related Aniline Systems

The insertion of isocyanides into the N-H bond of amines is a powerful method for constructing ureas and other nitrogen-containing heterocycles. gaylordchemical.comrsc.org While transition metal-catalyzed versions of this reaction are common, they can be hindered by the strong coordination of isocyanides to the metal center and the potential for isocyanide polymerization. gaylordchemical.comrsc.org Consequently, metal-free approaches are of significant interest. gaylordchemical.com

A notable metal-free method utilizes an iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) system. rsc.org This approach demonstrates high chemoselectivity, favoring the reaction of isocyanides with aliphatic amines. Aromatic amines, such as aniline derivatives, are generally unreactive under these conditions. However, the inclusion of a nucleophilic activator like 1,4-diazabicyclo[2.2.2]octane (DABCO) facilitates the reaction to produce modest yields of the corresponding ureas. gaylordchemical.com

The proposed mechanism for the I₂-DMSO promoted reaction involves several steps: gaylordchemical.com

Activation of the isocyanide by iodine to form a diiodide species.

Interaction of this activated species with the amine.

Attack by DMSO, followed by the elimination of I₂ and dimethyl sulfide (B99878) to yield the final urea (B33335) product. gaylordchemical.com

Studies using ¹⁸O-labeled DMSO have confirmed that the oxygen atom in the resulting urea originates from the DMSO, supporting this mechanistic pathway. gaylordchemical.com

Alternative catalytic systems, such as those using Cobalt(II) under ultrasound irradiation, have also been developed for the insertion of isocyanides into the N-H bonds of amines, including aniline derivatives, to yield ureas or thioureas. researchgate.net Palladium catalysis has been employed for isocyanide insertion into the less nucleophilic N-H bond of indole-based systems, highlighting the role of the catalyst in activating otherwise unreactive N-H bonds. researchgate.net

Table 1: Selected Catalyst Systems for Isocyanide Insertion into Aniline N-H Bonds

| Catalyst System | Amine Type | Key Features | Reference |

|---|---|---|---|

| I₂–DMSO / DABCO | Aromatic Amines | Metal-free; requires nucleophilic activator for anilines. | gaylordchemical.comrsc.org |

| Co(II) / Ultrasound | Aniline Derivatives | Base-metal catalysis; divergent synthesis of ureas/thioureas. | researchgate.net |

| Pd(OAc)₂ | Indole-based systems | Activates less nucleophilic N-H bonds. | researchgate.net |

Competitive Reaction Pathways in Complex Substrates

Investigation of Selective Acylation in Multi-Functionalized Anilines

Selective acylation is crucial in organic synthesis, particularly for multi-functionalized molecules where different nucleophilic sites compete. nih.gov In aniline derivatives containing other functional groups, such as hydroxyls or phenols, achieving chemoselectivity is a significant challenge.

Enzymatic catalysis offers a highly selective method. For instance, Novozym 435, an immobilized lipase, has been used for the chemoselective monoacetylation of the amino group in 2-aminophenol (B121084) to yield N-(2-hydroxyphenyl)acetamide. acs.org The choice of acyl donor and solvent is critical. Vinyl acetate (B1210297) was found to be an effective acyl donor, while solvents like tetrahydrofuran (B95107) (THF) provided a balance between reactivity and selectivity. acs.org Polar solvents like DMF can disrupt the essential water layer around the enzyme, reducing its activity. acs.org

Chemical methods also provide pathways for selective acylation. A system using diacyl disulfide as the acylating agent, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), shows excellent selectivity for acylating phenolic hydroxyl groups over aliphatic alcohols. organic-chemistry.orgnih.govacs.org This highlights how reagent and catalyst choice can precisely target specific functional groups. Another approach employs magnesium chloride (MgCl₂) as a heterogeneous catalyst for the acylation of amines, alcohols, and phenols under solvent-free conditions, demonstrating chemoselectivity between these groups. tsijournals.com More recently, a copper/O₂-mediated system was developed for the dual amino acylation and subsequent C-H bromination of aniline compounds. acs.org

Table 2: Reagent Systems for Selective Acylation of Multi-Functionalized Substrates

| Reagent/Catalyst | Substrate Example | Selectivity | Reference |

|---|---|---|---|

| Novozym 435 / Vinyl Acetate | 2-Aminophenol | N-acylation over O-acylation | acs.org |

| Diacyl Disulfide / DMAP | 4-(Hydroxymethyl)phenol | Phenolic OH acylation over aliphatic OH | acs.org |

| MgCl₂ / Acetic Anhydride | Amines, Alcohols | Chemoselective acylation | tsijournals.com |

| Cu/O₂ / Nitriles | Anilines | Amino acylation followed by C-H bromination | acs.org |

Hydroamination Reactions

Mechanistic Probes for Regiodivergent Hydroamination of Allyl Amines

The hydroamination of alkenes, the addition of an N-H bond across a C-C double bond, is an atom-economical method for synthesizing amines. nih.gov In substrates like N-allyl amines, the reaction can lead to different regioisomers (Markovnikov and anti-Markovnikov products). Catalyst control is key to achieving regiodivergence.

Two primary mechanisms are considered for transition metal-catalyzed hydroamination: nih.gov

Oxidative Addition/Migratory Insertion : Involves oxidative addition of the N-H bond to the metal center, followed by migratory insertion of the alkene.

Aminometalation : Involves coordination of the alkene, followed by nucleophilic attack of the amine on the coordinated alkene.

Anilines typically undergo hydroamination via the oxidative addition pathway. nih.gov Mechanistic probes, such as Hammett studies and Kinetic Isotope Effect (KIE) measurements, are used to elucidate the reaction pathway. For the iridium-catalyzed hydroamination of allyl amines with aniline nucleophiles, a convex Hammett plot was observed, suggesting a change in the rate-determining step or mechanism as the electronic nature of the aniline substituent is varied. nih.gov Significant primary KIEs were observed when using deuterated anilines (aniline-d₂), indicating that N-H bond cleavage occurs at or before the rate-limiting step, which supports an N-H activation mechanism. nih.govillinois.edu

The choice of metal and ligand is a critical factor in controlling regioselectivity. In the related rhodium-catalyzed hydrothiolation of allyl amines, ligands with large bite angles (e.g., DPEphos) favor the branched Markovnikov product, while ligands with smaller bite angles (e.g., dppp) favor the linear anti-Markovnikov product. acs.org This principle of ligand-controlled regioselectivity is often applicable to hydroamination reactions, where the ligand framework dictates the geometry of the metallacyclic intermediate, guiding the outcome of the insertion step. illinois.edu For example, in Rh- and Ir-catalyzed hydroamination, there is often a strong preference to form a five-membered metallacyclic intermediate, leading to the Markovnikov product. illinois.edu

Table 3: Kinetic Isotope Effect (KIE) Data for Hydroamination of Allyl Amines with Anilines

| Catalyst System | Aniline Nucleophile | kH/kD | Implication | Reference |

|---|---|---|---|---|

| Ir-based | Aniline | 2.66 | N-H cleavage is part of the rate-determining step. | nih.gov |

| Ir-based | p-Fluoroaniline | 5.28 | N-H cleavage is part of the rate-determining step. | nih.gov |

| Rh-based | Aniline | 2.09 ± 0.09 | N-H activation mechanism is supported. | illinois.edu |

| Rh-based | p-Methoxyaniline | 1.86 ± 0.12 | N-H activation mechanism is supported. | illinois.edu |

Synthesis and Structural Elucidation of Derivatives and Analogues Employing N Allyl 4 Methoxyaniline

Pyridine-Derived Structures

The synthesis of pyridine-containing molecules is of significant interest due to their prevalence in pharmaceuticals and functional materials. N-allyl-4-methoxyaniline can be utilized in the construction of substituted pyridin-2-amine derivatives.

Design and Synthesis of N-Alkyl-N-substituted Phenylpyridin-2-amine Derivatives

A general approach to N-alkyl-N-substituted phenylpyridin-2-amine derivatives involves the coupling of substituted 2-chloropyridines with various anilines. nih.gov While direct use of this compound is a specific application, the broader methodology allows for the synthesis of a wide range of compounds. For instance, the coupling of a substituted 2-chloropyridine (B119429) with an N-alkylated aniline (B41778), such as N-methyl-4-methoxyaniline, provides the corresponding tertiary diarylamine. nih.gov This reaction can be carried out using potassium carbonate in tert-butanol, either at room temperature or under microwave irradiation. nih.gov

In a representative synthesis, methylation of a precursor secondary amine, such as N-(4-methoxyphenyl)-6-trifluoromethylpyridin-2-amine, with methyl iodide in the presence of sodium hydride yields the desired N-methylated tertiary amine derivative. nih.gov This highlights a common strategy for introducing the N-alkyl group after the initial formation of the diarylamine core. The resulting N-alkyl-N-aryl-pyridin-2-amine scaffold is a key feature in molecules designed for various applications. nih.gov

Table 1: Synthesis of N-Alkyl-N-substituted Phenylpyridin-2-amine Derivatives

| Starting Material 1 | Starting Material 2 | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2,6-dichloro-3-nitropyridine | N-methyl-4-methoxyaniline | K2CO3, t-BuOH | 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine | Not specified |

Fused Polycyclic Heterocyclic Systems

This compound is a key starting material for the construction of complex, fused polycyclic heterocyclic systems, such as tetrahydroindoloisoquinolines. These intricate structures are synthesized through multi-step reaction sequences that showcase modern synthetic methodologies.

Construction of Substituted Tetrahydroindoloisoquinoline Derivatives from 2-Allyl-4-methoxyaniline

The synthesis of substituted tetrahydroindoloisoquinoline derivatives commences with the Claisen rearrangement of this compound to form 2-allyl-4-methoxyaniline. This rearrangement is typically achieved by heating this compound in a high-boiling solvent like xylenes (B1142099), often in the presence of a Lewis acid such as BF₃·OEt₂. nih.gov

The resulting 2-allyl-4-methoxyaniline then undergoes a two-step sequence to generate the substrates for the key cyclization reaction. nih.govacs.org This involves coupling with a 2-bromobenzaldehyde (B122850) derivative to form an imine, which is subsequently reduced to the corresponding secondary amine, 2-allyl-N-(2-bromobenzyl)-4-methoxyaniline. nih.gov

The final and crucial step is an intramolecular palladium-catalyzed alkene carboamination reaction. nih.govnih.gov This transformation constructs the tetrahydroindoloisoquinoline ring system by forming a new C-C and C-N bond in a single operation, affording the fused heterocyclic product in good yield. nih.govnih.gov This methodology provides access to a class of heterocycles that are otherwise challenging to synthesize. nih.govacs.org

Table 2: Synthesis of 2-Allyl-4-methoxyaniline and its Conversion | Starting Material | Reagents and Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | this compound | BF₃·OEt₂, xylenes, 170 °C | 2-allyl-4-methoxyaniline | Not specified | | 2-allyl-4-methoxyaniline | 2-bromobenzaldehyde, followed by reduction | 2-Allyl-N-(2-bromobenzyl)-4-methoxyaniline | Not specified | | 2-Allyl-N-(2-bromobenzyl)-4-methoxyaniline | Pd-catalyst | Substituted tetrahydroindoloisoquinoline | Good |

Organometallic Derivatives

The incorporation of organometallic moieties, such as ferrocene (B1249389), into organic molecules can lead to novel structures with interesting electrochemical and biological properties. This compound can be employed in the synthesis of such organometallic derivatives.

Synthesis of N-Allyl-N-ferrocenylmethylamines

N-Allyl-N-ferrocenylmethylamines and related ansa-ferrocenes can be synthesized through reductive amination reactions involving ferrocene aldehydes and allylic amines. researchgate.netresearchgate.net For instance, diamines with two different N-substituents can be obtained from this compound and an amino aldehyde derived from the mono-amination of 1,1′-ferrocenedicarboxaldehyde with N-allylaniline. researchgate.netbeilstein-archives.org

The general synthetic strategy involves the reaction of a ferrocene aldehyde with an appropriate amine, such as N-allylaniline or N-allylmethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netbeilstein-archives.org In cases where 1,1′-ferrocenedicarboxaldehyde is used, it is possible to achieve selective mono-amination, providing a handle for further functionalization. researchgate.net The resulting N-allyl ferrocene derivatives are important substrates for further transformations, such as ring-closing metathesis to form diazaferrocenophanes. beilstein-archives.org

Table 3: Representative Synthesis of Ferrocene Derivatives

| Ferrocene Precursor | Amine | Reagents and Conditions | Product Type |

|---|---|---|---|

| 1,1′-ferrocenedicarboxaldehyde | N-allylaniline | NaBH(OAc)₃, DCE | 1,1'-bis(aminomethyl)ferrocene |

Cyclic Urea (B33335) Compounds

Cyclic ureas are an important class of heterocyclic compounds found in many biologically active molecules. google.com While direct synthesis from this compound is not explicitly detailed in the provided literature, the synthesis of cyclic ureas from related allylic amines provides a clear blueprint for such transformations.

A common approach involves the reaction of an allylic amine with an isocyanate to form a urea-tethered alkene. d-nb.info For example, N-allylaniline can react with p-toluenesulfonyl isocyanate to produce the corresponding urea. chemrxiv.org This intermediate can then undergo cyclization to form a cyclic urea or isourea. chemrxiv.org

Electrochemical methods have also been developed for the intramolecular amination of urea-tethered terminal alkenes, leading to the formation of cyclic ureas. d-nb.info This approach involves the generation of a nitrogen-centered radical which then adds to the alkene. d-nb.info Another strategy is the enantioselective organocatalytic amine-isocyanate capture-cyclization, which allows for the synthesis of chiral cyclic ureas from allylic amines. acs.org These methods highlight the potential pathways for converting this compound into its corresponding cyclic urea derivatives.

Table 4: General Methods for Cyclic Urea Synthesis from Allylic Amines

| Starting Amine | Reagent 1 | Reagent 2/Method | Product Type |

|---|---|---|---|

| N-allylaniline | p-toluenesulfonyl isocyanate | Cyclization | Cyclic isourea |

| Allylamine (B125299) | Aryl isocyanate | Electrochemical cyclization | Cyclic urea |

Enantioselective Synthesis of Chiral Cyclic Ureas via Alkene Iodoamination from Allylic Amine Precursors

The development of metal-free, organocatalytic methods for the enantioselective functionalization of alkenes is a significant area of research in organic synthesis. One such advancement is the synthesis of enantioenriched cyclic ureas from allylic amine precursors through an amine-isocyanate capture-cyclization strategy. rsc.orgacs.org This methodology utilizes a C2-symmetric bis(amidine) (BAM) catalyst to control the stereochemical outcome of an alkene iodoamination reaction, leading to the formation of chiral 1,2- and 1,3-diamines protected as cyclic ureas. rsc.org

The reaction proceeds by first reacting the allylic amine with an isocyanate, such as p-toluenesulfonyl isocyanate, to form an N-allylurea in situ. This intermediate then undergoes an enantioselective intramolecular iodoamination catalyzed by the chiral BAM catalyst. The catalyst effectively shields one face of the alkene, directing the attack of the nitrogen nucleophile and the iodine electrophile to generate the cyclic urea with high enantioselectivity. rsc.org The regioselectivity of the cyclization (5-exo vs. 6-endo) is dependent on the substitution pattern of the alkene. rsc.orgacs.org

Detailed studies have demonstrated the application of this method to a range of allylic amines. While the primary research outlines the general principles, specific findings for substrates structurally similar to this compound, such as N-(2-(4-bromophenyl)allyl)-4-methoxyaniline, highlight the utility of this approach. The reaction of this substrate under optimized conditions provides the corresponding chiral cyclic urea with good yield and high enantiomeric excess. acs.org

Table 1: Enantioselective Iodoamination of an this compound Derivative acs.org

| Substrate | Product | Yield (%) | ee (%) |

| N-(2-(4-Bromophenyl)allyl)-4-methoxyaniline | 1-(4-Methoxyphenyl)-5-((4-bromophenyl)(iodomethyl))-3-tosylimidazolidin-2-one | 85 | 92 |

Reaction Conditions: Substrate (1.0 equiv), p-toluenesulfonyl isocyanate (1.1 equiv), BAM catalyst (0.1 equiv), N-iodosuccinimide (1.2 equiv), in a suitable solvent at low temperature.

This organocatalytic approach represents a significant advancement in the synthesis of chiral diamine precursors, which are valuable building blocks for pharmaceuticals and chiral ligands. rsc.org The ability to generate these complex structures from simple allylic amines with high stereocontrol underscores the power of enantioselective organocatalysis.

Quinoline-1,2,3-Triazole-Anilines as Advanced Synthetic Intermediates

Quinoline (B57606) and 1,2,3-triazole moieties are prominent pharmacophores found in a wide array of biologically active compounds. acs.orgsemanticscholar.org The combination of these two heterocyclic systems into a single molecular framework can lead to novel therapeutic agents. This compound serves as a strategic starting material for the synthesis of quinoline-1,2,3-triazole-aniline hybrids, which are considered advanced synthetic intermediates for drug discovery. acs.org

The synthetic pathway commences with the conversion of the allyl group of this compound into a terminal alkyne, yielding an N-(prop-2-yn-1-yl)-4-methoxyaniline intermediate. This transformation can be achieved through various established methods, such as bromination followed by dehydrobromination or isomerization followed by oxidation and rearrangement. A common laboratory-scale procedure involves the reaction of the corresponding N-allylaniline with propargyl bromide in the presence of a base. rsc.org

Once the alkyne-functionalized aniline is obtained, it can be coupled with a suitable quinoline azide (B81097) derivative via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgacs.org This reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted 1,2,3-triazole ring, which acts as a linker between the aniline and quinoline scaffolds.

The general synthetic sequence is as follows:

Alkynylation: Conversion of this compound to N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)amine.

Click Reaction: Cycloaddition of the N-(prop-2-yn-1-yl)aniline derivative with a quinoline azide (e.g., 7-chloroquinoline-4-azide) in the presence of a copper catalyst to yield the final quinoline-1,2,3-triazole-aniline hybrid. acs.org

Table 2: Representative Synthesis of Quinoline-1,2,3-Triazole-Aniline Derivatives acs.org

| Aniline Intermediate | Quinoline Azide | Product | Yield (%) |

| N-Aryl-N-(prop-2-yn-1-yl)amine | 7-Chloroquinoline-4-azide | 1-((1-(Aryl)-1H-1,2,3-triazol-4-yl)methyl)-N-aryl-7-chloroquinolin-4-amine | 43-92 |

The yields are reported for a series of aniline derivatives in the original study.

These hybrid molecules have shown promise as potential antitubercular and anti-HIV agents, demonstrating the value of this compound as a precursor to complex and medicinally relevant chemical entities. acs.orgsemanticscholar.org The modular nature of the click chemistry approach allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Catalysis and Mechanistic Investigations in N Allyl 4 Methoxyaniline Chemistry

Palladium-Catalyzed Processes

Palladium catalysis stands as a cornerstone in modern organic synthesis, offering powerful tools for forming carbon-nitrogen and carbon-carbon bonds. Its application in the chemistry of N-allyl-4-methoxyaniline is multifaceted, ranging from its direct synthesis via allylic amination to its potential use as a monomer in polymerization reactions.

Palladium-catalyzed allylic amination is a premier method for the synthesis of allylic amines. A comparative investigation into these reactions revealed that the choice of amine nucleophile significantly impacts regioselectivity. nih.gov While many secondary amines tend to yield a linear (thermodynamic) product due to a palladium-catalyzed isomerization of the initially formed branched (kinetic) product, other nucleophiles can favor the branched isomer. nih.gov This mechanistic insight is crucial for selectively synthesizing specific isomers of substituted allylanilines.

Recent developments have focused on making the process more efficient and atom-economical. One notable advancement is the direct synthesis of allylic amines from carboxylic acids and hydroxylamine, which generate aroyloxycarbamates in situ. These intermediates then undergo a palladium-catalyzed intramolecular decarboxylation to yield the desired allylamine (B125299), releasing two molecules of CO2 in the process. sioc-journal.cn This strategy has been successfully applied to the synthesis of this compound. sioc-journal.cn

| Starting Materials | Catalyst System | Key Features | Product | Yield |

|---|---|---|---|---|

| Carboxylic Acid, Hydroxylamine, Allylic Substrate | PdCl₂ / XantPhos | In situ generation of aroyloxycarbamate; Intramolecular decarboxylation. | This compound | 37% |

Furthermore, significant progress has been made in using aqueous ammonia (B1221849) as the nitrogen source, which was historically considered challenging due to its tendency to deactivate transition metal catalysts. organic-chemistry.org Researchers discovered that using aqueous ammonia, as opposed to ammonia gas, in the presence of a palladium catalyst, allows for the efficient and selective synthesis of primary allylic amines. organic-chemistry.org This breakthrough opens up more cost-effective and environmentally friendly routes for amination reactions. organic-chemistry.org

N-Heterocyclic carbenes (NHCs) have emerged as highly effective ancillary ligands for palladium, seriously challenging the traditional dominance of phosphines in cross-coupling catalysis. nih.gov The combination of the strong sigma-donating properties of NHCs with their unique steric shielding stabilizes the palladium center and enhances its catalytic activity. nih.gov This has led to the development of numerous well-defined and highly stable [Pd(NHC)] precatalysts that are now routinely used in demanding cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govrsc.org

These powerful catalytic systems are particularly relevant for polymer synthesis. The high stability and activity of Pd/NHC catalysts make them suitable for polymerization processes, where catalyst longevity is key. researchgate.net Researchers have successfully integrated NHC-palladium complexes into polymer supports, such as hyper-crosslinked polymers, creating robust and recyclable heterogeneous catalysts. researchgate.netrsc.org These supported catalysts have demonstrated excellent performance in Suzuki-Miyaura cross-coupling reactions, even in aqueous media, and can be reused multiple times without a significant loss of activity. researchgate.netrsc.org While specific examples detailing the polymerization of this compound using these systems are not prominent, the monomer's structure is amenable to such reactions. The presence of the aniline (B41778) and allyl functionalities offers handles for various cross-coupling polymerization strategies, positioning Pd/NHC catalysis as a key enabling technology for creating novel polymers from this monomer.

Advances in Allylic Amination Catalysis

Solid Acid Catalysis in Dehydrative Monoallylation

Traditional allylation methods often rely on allyl halides, which can generate stoichiometric salt waste. A greener alternative is the direct dehydrative coupling of amines with allyl alcohol, where water is the only byproduct. This transformation can be effectively promoted by solid acid catalysts, which offer the advantages of being non-corrosive, reusable, and easily separable from the reaction mixture. organic-chemistry.orgpageplace.de

A notable example is the use of a molybdenum trioxide/titanium dioxide (MoO₃/TiO₂) composite as a solid catalyst for the dehydrative allylation of various amines with allyl alcohol. organic-chemistry.org This heterogeneous system proved to be effective and could be recycled up to three times without a significant loss of catalytic activity. organic-chemistry.org The mechanism on solid acid surfaces generally involves the activation of allyl alcohol through protonation by a Brønsted acid site, facilitating nucleophilic attack by the amine. pageplace.demdpi.com The use of mesoporous solid acids, which combine high surface area with controlled pore structures, can further enhance catalytic activity and selectivity in such dehydration reactions. nih.gov This approach represents a sustainable and efficient pathway for the monoallylation of anilines, including the synthesis of this compound from 4-methoxyaniline and allyl alcohol.

Earth-Abundant Metal Catalysis

The drive towards more sustainable chemistry has spurred intense research into replacing precious metal catalysts (e.g., Pd, Ru, Ir) with catalysts based on earth-abundant metals like cobalt, iron, and nickel. nih.govchemrxiv.org These metals offer a more economical and environmentally benign platform for a wide range of organic transformations.

A significant breakthrough in this area is the development of a neutral pincer-type cobalt(I) complex, [(PCNHCP)Co-CH₃], which acts as a highly efficient and universal catalyst for the isomerization of N-allylic compounds. nih.govchemrxiv.orgchemrxiv.org This reaction transforms terminal N-allyl groups into internal N-(1-propenyl) enamines, enamides, or imines, which are valuable synthetic intermediates. nih.gov

The isomerization proceeds readily at moderate temperatures (80–90 °C) and is compatible with a wide array of functional groups, including both electron-donating and electron-withdrawing substituents on the aromatic ring of aniline derivatives. nih.gov Mechanistic studies suggest the reaction occurs via a π-allyl mechanism. chemrxiv.org This catalytic system's ability to isomerize diverse N-allylamines and N-allylamides with high E-stereoselectivity makes it a powerful tool for manipulating the double bond in molecules like this compound. nih.gov

| Catalyst | Reaction Type | Temperature | Substrate Scope | Mechanism |

|---|---|---|---|---|

| Neutral PCNHCP Cobalt(I) Pincer Complex | Double Bond Isomerization | 80–90 °C | Broad (N-allylamines, N-allylamides, N-allylimines) | π-allyl mechanism |

Computational and Theoretical Insights into Reaction Mechanisms

Computational chemistry provides an invaluable lens for examining reaction mechanisms, transition states, and intermediates that are often difficult to observe experimentally. For reactions involving this compound and its analogues, theoretical studies have offered significant insights.

In the context of cobalt catalysis, computational studies have been employed to understand the electronic structure of catalytic intermediates. For instance, in the cobalt-catalyzed [2π + 2π] cycloaddition of N,N-diallyl-4-methoxyaniline, density functional theory (DFT) calculations at the B3LYP level were used to support the formulation of a bis(imino)pyridine cobalt η²-alkene complex as a key intermediate. nih.govacs.org Such calculations can be challenging due to the many degrees of freedom in flexible molecules, sometimes necessitating the use of simplified model substrates to manage computational cost. nih.govacs.org

For reactions involving anilines, computational models have been used to predict reactivity and reaction pathways. Studies on the reaction of 4-methyl aniline (a close structural analogue) with hydroxyl radicals used high-level methods like M06-2X and CCSD(T) to map out the potential energy surface. mdpi.com These studies can determine the most favorable reaction pathways, whether through hydrogen abstraction from the amine group or OH addition to the aromatic ring, and calculate kinetic parameters. mdpi.com Similarly, DFT has been used to investigate the mechanism of the Povarov reaction, which involves aniline derivatives, to distinguish between proposed stepwise and concerted cycloaddition pathways under acid catalysis. rsc.org These computational tools are essential for building a detailed, molecular-level understanding of the complex catalytic cycles involving this compound.

Density Functional Theory (DFT) Applications in Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and its derivatives. Computational studies provide deep insights into reaction pathways, intermediate structures, and the origins of selectivity that are often difficult to obtain through experimental means alone.

DFT calculations have been effectively employed to understand the differences in reactivity among various substrates and catalysts. For instance, in the rhodium-catalyzed asymmetric synthesis of tertiary β-fluoroamines using 4-methoxyaniline, DFT was used to clarify the observed lower reactivity of fluoromethyl-substituted substrates compared to their methyl-substituted counterparts. nih.gov The computational analysis revealed that the ionization transition energy required to form the crucial reactive π-allyl intermediate was significantly higher for the fluorinated substrate, a finding consistent with experimental observations. nih.gov

In the context of cobalt-catalyzed [2π+2π] cycloadditions of N,N-diallyl-4-methoxyaniline, full-molecule DFT studies were crucial in determining the electronic structures of the catalytic intermediates. acs.org These calculations, using the B3LYP functional, helped to characterize the S = 1/2 spin state of a key cobalt-diene complex, revealing an unusual high-spin Co(I) center antiferromagnetically coupled to the bis(imino)pyridine ligand. acs.org This detailed electronic structure information is fundamental to understanding the catalyst's behavior and the cycloaddition mechanism.

Furthermore, DFT has been applied to model the elementary steps of palladium-catalyzed allylic amination. Mechanistic studies of the direct activation of allylic alcohols with anilines have used DFT to map out the entire catalytic pathway, including the oxidative addition process. mdpi.com These models can also dissect the subtle influences of non-covalent interactions, such as hydrogen bonding, on the stability of intermediates and the energy of transition states, thereby providing a more complete picture of the reaction mechanism. mdpi.com In studies of Z-selective allylic functionalization, DFT modeling has been instrumental in constructing a complete mechanistic model, identifying the rate-determining step as the allylic deprotonation of an alkenylthianthrenium intermediate. chemrxiv.orgnih.gov

Characterization of Transition State Structures and Reaction Pathways

The characterization of transition state (TS) structures and the mapping of reaction pathways are central to understanding the kinetics and selectivity of chemical reactions. DFT calculations are paramount in identifying these high-energy saddle points on the potential energy surface, which correspond to the energy barriers of individual reaction steps.

In the rhodium-catalyzed allylic amination of 4-methoxyaniline, computational analysis focused on the critical ionization transition state that generates the reactive π-allyl intermediate. nih.gov Calculations showed that the transition state involving the fluoromethyl-substituted substrate, (R)-TS4-F, is approximately 1 kcal/mol higher in energy than its non-fluorinated methyl analogue, (R)-TS4. nih.gov This increased energy barrier for the C–O bond-breaking step directly explains the experimentally observed reduced reactivity of the fluorinated compound. nih.gov

Table 1: Calculated Energy Barriers for Key Transition States in Allylic Amination Reactions

| Reaction Type | Key Transition State | System/Substrate | Calculated Energy Difference / Barrier | Source |

|---|---|---|---|---|

| Rh-Catalyzed Fluoroamination | Ionization TS | Fluoromethyl vs. Methyl Analogue | ~1 kcal/mol higher for F-analogue | nih.gov |

| Z-Selective Amination | Nucleophilic Substitution | Z-allylic thianthrenium electrophile | ΔΔG‡ (SN2 vs SN2') = 3.2 kcal/mol | nih.gov |

| Fe(III)-Catalyzed Cyclization | Intramolecular SN2-type attack | 4-((4-methoxyphenyl)amino)-1-phenylbutan-1-ol | ΔG‡ = 27.1 kcal/mol | core.ac.uk |

Analysis of Proton Transfer versus SN2 Reaction Channels

In many reactions involving amine nucleophiles, a competition can exist between different mechanistic pathways, most notably bimolecular nucleophilic substitution (SN2) and proton transfer (PT). Computational chemistry provides a powerful lens through which to analyze these competing channels and predict the dominant reaction pathway under specific conditions.

Theoretical studies on model systems, such as the reaction of methoxide (B1231860) with aminyl halides (NH2Y), have explored the energetics of SN2 versus PT pathways. researchgate.netresearchgate.net These investigations revealed that for nitrogen-centered reactions in the gas phase, the proton-transfer channel is often energetically competitive with the SN2 channel. researchgate.netresearchgate.net However, the introduction of a solvent dramatically alters the potential energy surface. Solvation effects tend to stabilize charged species and intermediates involved in the SN2 pathway more effectively than the PT pathway, often leading to the complete inhibition of the proton transfer channel and making SN2 the dominant mechanism in solution. researchgate.netresearchgate.net

This type of analysis is directly relevant to the chemistry of this compound. In the mechanistic investigation of Z-selective allylic amination, DFT calculations were performed to probe the nucleophilic substitution step on a proposed Z-allylic thianthrenium electrophile intermediate. nih.gov The calculations evaluated two competing substitution pathways: a direct SN2 attack at the terminal carbon and an SN2' attack at the internal carbon of the allyl system. The results showed a strong preference for the SN2 pathway, which was favored by a Gibbs free energy difference (ΔΔG‡) of 3.2 kcal/mol over the SN2' pathway. nih.gov This computational finding supports the intermediacy of the allylic thianthrenium species and explains the high regioselectivity observed experimentally. nih.gov Similarly, DFT studies on iron-catalyzed intramolecular cyclizations have supported an SN2-type mechanism over a competing SN1 pathway for secondary alcohols. core.ac.uk

Computational Modeling of Metallacycle Formation in Catalytic Cycles

Metallacycles are key intermediates in a vast number of catalytic reactions, and their formation is often a critical step that dictates the course and selectivity of the transformation. Computational modeling has been instrumental in visualizing these transient species and understanding their role in the catalytic cycles involving derivatives of this compound.

In cobalt-catalyzed [2π+2π] cycloadditions with N,N-diallyl-4-methoxyaniline, DFT modeling was used to characterize the structure of the active catalytic species. acs.orgnih.gov The calculations provided insight into the formation and electronic structure of a κ²-bis(imino)pyridine cobalt diene complex, which is a form of metallacycle and a crucial intermediate in the catalytic loop. acs.org The model helped to rationalize how the chelation of the diene substrate to the cobalt center facilitates the subsequent C-C bond-forming oxidative cyclization. nih.gov

Another clear example is the palladium-catalyzed intramolecular alkene carboamination for the synthesis of tetrahydroindoloisoquinoline derivatives. acs.org The reaction of 2-Allyl-N-(2-bromobenzyl)-4-methoxyaniline proceeds via a catalytic cycle where a key step is the formation of a metallacyclic intermediate through aminopalladation. acs.org DFT calculations of the transition states for this cyclization step revealed that the relative energies of the competing transition states (leading to different regio- or stereoisomers) could explain the observed product selectivity. acs.org Such computational models are vital for rationalizing and predicting the outcomes of complex, multi-step catalytic processes where intermediates like metallacycles are too reactive to be isolated or observed directly.

Polymerization and Material Science Applications of N Allyl 4 Methoxyaniline and Its Derivatives

Synthesis of Poly(triarylamine)s (PTAAs)

Extensive literature searches did not yield specific information on the use of N-allyl-4-methoxyaniline as a monomer for the synthesis of poly(triarylamine)s (PTAAs). Research on PTAA synthesis through methods like Buchwald-Hartwig amination frequently cites the use of other aniline (B41778) derivatives, such as 2-methyl-4-methoxyaniline and p-anisidine (B42471) (4-methoxyaniline). rsc.orgacs.orgacs.orgnih.gov In these studies, the term "allyl" often refers to a ligand attached to the palladium catalyst, such as in (IPr)Pd(allyl)Cl, rather than a functional group on the aniline monomer. rsc.orgresearchgate.net

Role of this compound in Polyamination Monomer Design

Consistent with the findings for section 6.1, no specific role for this compound in polyamination monomer design for PTAAs could be identified in the reviewed scientific literature. The primary applications found for this compound are in the pharmaceutical sector. ontosight.ai

Influence of Allyl Functionality in Benzoxazine (B1645224) Polymerization

The incorporation of allyl groups into benzoxazine monomers significantly influences their polymerization behavior and the properties of the resulting polybenzoxazine networks. The allyl functionality introduces an additional, independent polymerization pathway alongside the traditional ring-opening polymerization (ROP) of the oxazine (B8389632) ring. This dual-curing capability allows for the formation of highly cross-linked polymer networks with tunable properties.

The thermal treatment of benzoxazine monomers containing allyl groups can initiate both the ROP of the oxazine ring and the polymerization of the C=C bonds within the allyl groups. uwindsor.ca This results in a more complex curing process, often characterized by multiple exothermic peaks in differential scanning calorimetry (DSC) thermograms. rsc.orguwindsor.ca For instance, a resveratrol-based benzoxazine monomer featuring an N-allyl group (RES-al) exhibits a broad exothermic peak around 212 °C, which is an overlap of three curing reactions: the oxazine ROP, polymerization of double bonds from the resveratrol (B1683913) moiety, and polymerization of the allyl functionalities. uwindsor.ca This ability to create denser networks through multiple polymerization routes in a single monomer is advantageous for enhancing the thermal and mechanical properties of the final thermoset. rsc.org

Impact of N-Allyl Substitution on Polymerization Kinetics and Properties

The substitution of an allyl group onto the nitrogen atom of the benzoxazine ring has a distinct accelerating effect on the polymerization kinetics. rsc.orgresearchgate.net This acceleration is attributed to the neighboring group participation of the allyl group, which actively assists in the cationic ring-opening reaction of the oxazine structure. rsc.org A comparative study showed that an N-allyl substituted benzoxazine (PH-ala) polymerizes at a higher rate than its N-(n-propyl) substituted counterpart. rsc.org

The presence of the N-allyl group typically leads to a multi-stage polymerization process. The DSC curve for N-allyl substituted benzoxazine (PH-ala) shows two separate exothermic peaks, with the lower temperature peak (around 207 °C) corresponding to the thermal polymerization of the allyl groups and the higher temperature peak (around 260 °C) being associated with the ring-opening polymerization of the benzoxazine ring. rsc.org

The introduction of allyl functionality provides a method to manipulate and enhance the properties of the resulting polybenzoxazine. By controlling the curing process, the cross-linking network can be tailored, leading to thermosets with tunable performance. uwindsor.ca For example, a novel 4-allyl-substituted 1,3-benzoxazine demonstrated the ability to form a polybenzoxazine with a combination of desirable thermal and dielectric properties. ontosight.ai The resulting polymer properties are a direct consequence of the modified network structure created by the additional cross-linking from the polymerized allyl groups.

The table below summarizes the properties of a polybenzoxazine derived from a 4-allyl-substituted monomer, illustrating the impact of the allyl functionality.

| Property | Value |

| Activation Energy (Ea) | 108.3 kJ·mol⁻¹ (Kissinger-Akahira-Sunose method) 111.0 kJ·mol⁻¹ (Ozawa method) |

| Glass Transition Temp. (Tg) | 154 °C |

| 5% Weight Loss Temp. (Td,5%) | 329 °C |

| Char Yield (at 800 °C, N₂) | 21.2% |

| Dielectric Constant (at 1 MHz) | 3.33 |

| Data sourced from a study on a novel 4-allyl-substituted 1,3-benzoxazine (P-a- acs.orgally). ontosight.ai |

Similarly, a fully cured resveratrol-based N-allyl benzoxazine thermoset (poly(RES-al)-3) showed excellent thermal stability, which is attributed to the high cross-linking density afforded by the multiple polymerizable groups. uwindsor.ca

| Property | Value |

| Glass Transition Temp. (Tg) | 313 °C |

| 5% Weight Loss Temp. (Td,5%) | 352 °C |

| Char Yield (at 800 °C, N₂) | 53% |

| Data sourced from a study on a resveratrol-based N-allyl functional benzoxazine (RES-al). uwindsor.ca |

These findings underscore the significant role of N-allyl substitution in advancing the performance of polybenzoxazine materials by influencing polymerization rates and enabling the design of highly cross-linked, high-performance thermosets.

Advanced Spectroscopic Characterization Techniques in Research on N Allyl 4 Methoxyaniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. In the ¹H NMR spectrum of N-allyl-4-methoxyaniline, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic, vinylic, methoxy (B1213986), and allylic protons are observed.

The aromatic protons on the p-substituted benzene (B151609) ring typically appear as a set of multiplets. For this compound, the protons on the aromatic ring are observed in the range of δ 6.61-6.84 ppm. sioc-journal.cn The two protons closer to the electron-donating methoxy group and the two protons closer to the nitrogen atom create a distinct pattern. sioc-journal.cn

The protons of the allyl group show characteristic signals. The internal vinylic proton (–CH=CH₂) appears as a multiplet in the δ 5.90–6.05 ppm range. The terminal vinylic protons (=CH₂) are diastereotopic and appear as two separate signals, a doublet of doublets at approximately δ 5.28 ppm (trans) and δ 5.16 ppm (cis). sioc-journal.cn The methylene (B1212753) protons (–CH₂–) adjacent to the nitrogen are observed as a doublet around δ 3.78-3.70 ppm. sioc-journal.cn A broad signal for the N-H proton is also characteristic and can be seen around 4.37 ppm in similar structures. sioc-journal.cn The protons of the methoxy group (–OCH₃) present as a sharp singlet at approximately δ 3.78-3.70 ppm. sioc-journal.cn

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 6.75 - 6.84 | m | - |

| Aromatic CH | 6.61 | t | J = 6.0 |

| Vinylic CH | 5.94 - 6.05 | m | - |

| Vinylic CH₂ (trans) | 5.28 | dd | J = 17.2, 1.4 |

| Vinylic CH₂ (cis) | 5.16 | dd | J = 10.3, 1.1 |

| Methoxy (OCH₃) & Allylic (NCH₂) | 3.70 - 3.78 | m | - |

Source: SIOC Journals. sioc-journal.cn

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum shows signals for the two quaternary carbons of the benzene ring and the four CH carbons. The carbon atom attached to the methoxy group (C-O) is observed at a downfield chemical shift, around δ 152.21 ppm, while the carbon attached to the nitrogen (C-N) is found at approximately δ 142.28 ppm. sioc-journal.cn The aromatic CH carbons appear in the δ 114.30-114.86 ppm range. sioc-journal.cn

The carbons of the allyl group are also clearly identifiable. The internal vinylic carbon (–CH=) resonates at about δ 135.79 ppm, and the terminal vinylic carbon (=CH₂) is found further upfield at δ 116.11 ppm. sioc-journal.cn The allylic methylene carbon (–CH₂–) attached to the nitrogen appears around δ 47.54 ppm. sioc-journal.cn The methoxy carbon (–OCH₃) gives a signal at approximately δ 55.79 ppm. sioc-journal.cn

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 152.21 |

| Aromatic C-N | 142.28 |

| Vinylic CH | 135.79 |

| Vinylic CH₂ | 116.11 |

| Aromatic CH | 114.86 |

| Aromatic CH | 114.30 |

| Methoxy (OCH₃) | 55.79 |

| Allylic (NCH₂) | 47.54 |

Source: SIOC Journals. sioc-journal.cn

Applications of Proton Nuclear Magnetic Resonance (1H NMR)

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound. It measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition. For this compound (C₁₀H₁₃NO), the exact mass can be calculated and compared to the experimentally measured value. For instance, in a study of a related compound, N-Allyl-2-bromo-4-chloroaniline, the calculated mass for the protonated molecule [M+H]⁺ was 247.9620, and the found mass was 247.9646, confirming its elemental composition. sioc-journal.cn This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high-molecular-weight compounds without causing significant fragmentation. copernicus.org In ESI, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. copernicus.org As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase. copernicus.org

These ions are then guided into a Time-of-Flight (TOF) mass analyzer. A TOF analyzer measures the time it takes for ions to travel a fixed distance after being accelerated by an electric field. stanford.edu Lighter ions travel faster and reach the detector first, while heavier ions take longer. This allows for the separation of ions based on their mass-to-charge ratio. stanford.edu The combination of ESI with TOF (ESI-TOF) is powerful for the analysis of complex mixtures and for obtaining accurate mass measurements, making it a suitable technique for characterizing this compound and its derivatives. sioc-journal.cnbioprocessonline.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A key feature is the N-H stretching vibration of the secondary amine, which typically appears as a single, sharp peak in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the allyl and methoxy groups appear just below 3000 cm⁻¹.

The C=C stretching vibration of the allyl group is expected in the 1650-1680 cm⁻¹ region. The aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ range. sioc-journal.cn A strong band corresponding to the C-O stretching of the methoxy group is typically found around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-N stretching vibration appears in the 1250-1350 cm⁻¹ region. sioc-journal.cn For example, a related compound, N-Allyl-2-bromo-4-chloroaniline, shows characteristic peaks at 3420 (N-H stretch), 1595, and 1505 cm⁻¹ (aromatic C=C stretch). sioc-journal.cn

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Alkene (C=C) | Stretch | 1650 - 1680 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretch | ~1250 |

| Amine (C-N) | Stretch | 1250 - 1350 |

Based on general IR data and data from related compounds. sioc-journal.cnspectroscopyonline.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and analyzing reaction mixtures containing its derivatives. The method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for precise quantification and isolation.